molecular formula C7H6IN3 B2791543 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1630907-17-3

3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B2791543
CAS No.: 1630907-17-3
M. Wt: 259.05
InChI Key: ZJTKAEQZCZQFBW-UHFFFAOYSA-N
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Description

3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of an iodine atom at the third position and a methyl group at the fifth position of the pyrazolo[3,4-b]pyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine typically involves the iodination of a preformed pyrazolopyridine core. One common method involves the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction is carried out in an appropriate solvent, such as acetonitrile, at room temperature . The general reaction scheme is as follows:

    Starting Material: 5-methyl-1H-pyrazolo[3,4-b]pyridine

    Iodinating Agent: N-iodosuccinimide (NIS)

    Solvent: Acetonitrile

    Reaction Conditions: Room temperature

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), base (e.g., potassium carbonate), solvent (e.g., dimethylformamide), temperature (e.g., 80°C).

    Oxidation and Reduction: Oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), solvent (e.g., ethanol).

    Coupling Reactions: Boronic acids, palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene), temperature (e.g., 100°C).

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the pyrazolopyridine core .

Mechanism of Action

The mechanism of action of 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine would depend on its specific application. In the context of kinase inhibition, the compound likely interacts with the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction . The molecular targets and pathways involved would vary based on the specific kinase being inhibited.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-methyl-1H-pyrazolo[3,4-b]pyridine: Similar structure with a bromine atom instead of iodine.

    3-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyridine: Similar structure with a chlorine atom instead of iodine.

    5-Methyl-1H-pyrazolo[3,4-b]pyridine: Lacks the halogen substituent at the third position.

Uniqueness

3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of the iodine atom, which can influence its reactivity and interactions with biological targets. The iodine atom can also facilitate specific synthetic transformations, such as cross-coupling reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-iodo-5-methyl-2H-pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6IN3/c1-4-2-5-6(8)10-11-7(5)9-3-4/h2-3H,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTKAEQZCZQFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NN=C2N=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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